5-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione
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Description
Pyrrole is a biologically active scaffold known for its diverse nature of activities . It is a part of many biologically active compounds and can be found in many natural products . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
Pyrrole and its derivatives can be synthesized using various tactical approaches . For instance, one method involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization .Molecular Structure Analysis
Pyrrole is an aromatic five-membered ring with the formula C4H5N . Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .Chemical Reactions Analysis
Pyrrole and its derivatives are known to undergo various chemical reactions. For example, the Van Leusen pyrrole synthesis involves a [3+2] cycloaddition reaction of TosMIC as 3-atom synthon with electron-deficient olefins .Mechanism of Action
While the specific mechanism of action for your compound is not available, it’s worth noting that many pyrrole-containing compounds are known to have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Future Directions
Properties
IUPAC Name |
5-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-14-7-8-19(25-24-14)26-10-15-12-27(13-16(15)11-26)20(29)18-9-23-22(31)28(21(18)30)17-5-3-2-4-6-17/h2-9,15-16H,10-13H2,1H3,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSLGILHYUCFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=CNC(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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